

Vinyloxytrimethylsilane (CAS 6213-94-1): A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: **Vinyloxytrimethylsilane**

Cat. No.: **B1662004**

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This guide provides an in-depth technical overview of **vinyloxytrimethylsilane**, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to explore the fundamental principles, mechanistic underpinnings, and strategic applications of this versatile silyl enol ether.

Introduction: The Strategic Role of Vinyloxytrimethylsilane

Vinyloxytrimethylsilane, also known as (trimethylsiloxy)ethylene, belongs to the class of silyl enol ethers. It is the simplest stable, isolable enol equivalent of acetaldehyde. Its significance in synthetic chemistry stems from its ability to act as a potent and controllable nucleophile, effectively serving as a synthetic equivalent of the acetaldehyde enolate anion. Unlike transient, highly basic metal enolates, **vinyloxytrimethylsilane** is a neutral, purifiable compound, offering superior handling and precise reactivity control in carbon-carbon bond-forming reactions.^{[1][2]} This stability, coupled with its predictable reactivity, makes it an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of polyketides, natural products, and active pharmaceutical ingredients (APIs).^{[3][4][5]}

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is critical for its effective and safe use.

Table 1: Physicochemical Properties of Vinyloxytrimethylsilane

Property	Value	Source(s)
CAS Number	6213-94-1	
Molecular Formula	C ₅ H ₁₂ OSi	
Molecular Weight	116.23 g/mol	
Appearance	Colorless to light yellow clear liquid	[6][7]
Boiling Point	74-75 °C (lit.)	[3][6]
Density	0.779 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.389 (lit.)	[3]
Flash Point	-19 °C (-2.2 °F) - closed cup	[3][6]
Storage Temperature	2-8°C, under inert atmosphere	[3]
Moisture Sensitivity	Reacts rapidly with moisture and protic solvents	[7]

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of vinyloxytrimethylsilane.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characteristic. The trimethylsilyl group ((CH₃)₃Si-) will present as a sharp, intense singlet integrating to 9 protons, typically found far upfield around 0.2 ppm. The vinylic protons (-OCH=CH₂) will appear as a complex multiplet system due to geminal, cis, and trans coupling, typically in the range of 4.0-6.5 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm. The two vinylic carbons will appear in

the olefinic region, with the terminal CH_2 carbon appearing around 85-95 ppm and the oxygen-bearing CH carbon appearing further downfield, around 145-155 ppm.[7][8][9]

- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A strong C=C stretching vibration is expected around 1645 cm^{-1} . The Si-O-C bond gives rise to strong absorptions in the $1050\text{-}1250\text{ cm}^{-1}$ region. The C-H bonds of the vinyl group will show stretching vibrations just above 3000 cm^{-1} .[5][10]

Synthesis and Handling: A Validated Protocol

The preparation of silyl enol ethers like **vinyloxytrimethylsilane** requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a generalized, self-validating procedure based on established methods.[1][11]

Protocol: Synthesis of Vinyloxytrimethylsilane

This protocol describes the trapping of an aldehyde enolate with chlorotrimethylsilane.

Objective: To synthesize **vinyloxytrimethylsilane** from acetaldehyde via its lithium enolate.

Causality: This method utilizes a strong, non-nucleophilic, sterically hindered base (Lithium Diisopropylamide, LDA) at low temperatures ($-78\text{ }^{\circ}\text{C}$). This combination ensures rapid and quantitative deprotonation of the aldehyde at the α -carbon, forming the kinetic enolate. The low temperature prevents side reactions, such as self-condensation (an aldol reaction between two acetaldehyde molecules). The highly reactive lithium enolate is then "trapped" *in situ* by the electrophilic silicon of chlorotrimethylsilane (TMSCl), forming the stable silyl enol ether.[10][12][13]

Materials:

- Diisopropylamine, freshly distilled from CaH_2
- n-Butyllithium (n-BuLi), 1.6 M in hexanes
- Acetaldehyde, freshly distilled
- Chlorotrimethylsilane (TMSCl), freshly distilled

- Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
- Anhydrous pentane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Inert Atmosphere:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
- **LDA Preparation:** To the flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi solution (1.05 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.
- **Enolate Formation:** In a separate flame-dried flask, prepare a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise via syringe to the cold LDA solution over 20-30 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture for 1 hour at -78 °C.
- **Silyl Enol Ether Trapping:** Add freshly distilled TMSCl (1.2 equivalents) dropwise to the reaction mixture. A white precipitate (LiCl) will form. After the addition is complete, allow the mixture to stir at -78 °C for another hour, then slowly warm to room temperature over 2 hours.
- **Workup and Isolation:** Quench the reaction by pouring the mixture into a separatory funnel containing cold saturated NaHCO₃ solution and pentane. Separate the layers. Extract the aqueous layer twice more with pentane.

- Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 . Filter the solution and concentrate the solvent carefully using a rotary evaporator at low temperature and pressure. The crude product can be purified by fractional distillation under a nitrogen atmosphere to yield pure **vinyloxytrimethylsilane**.

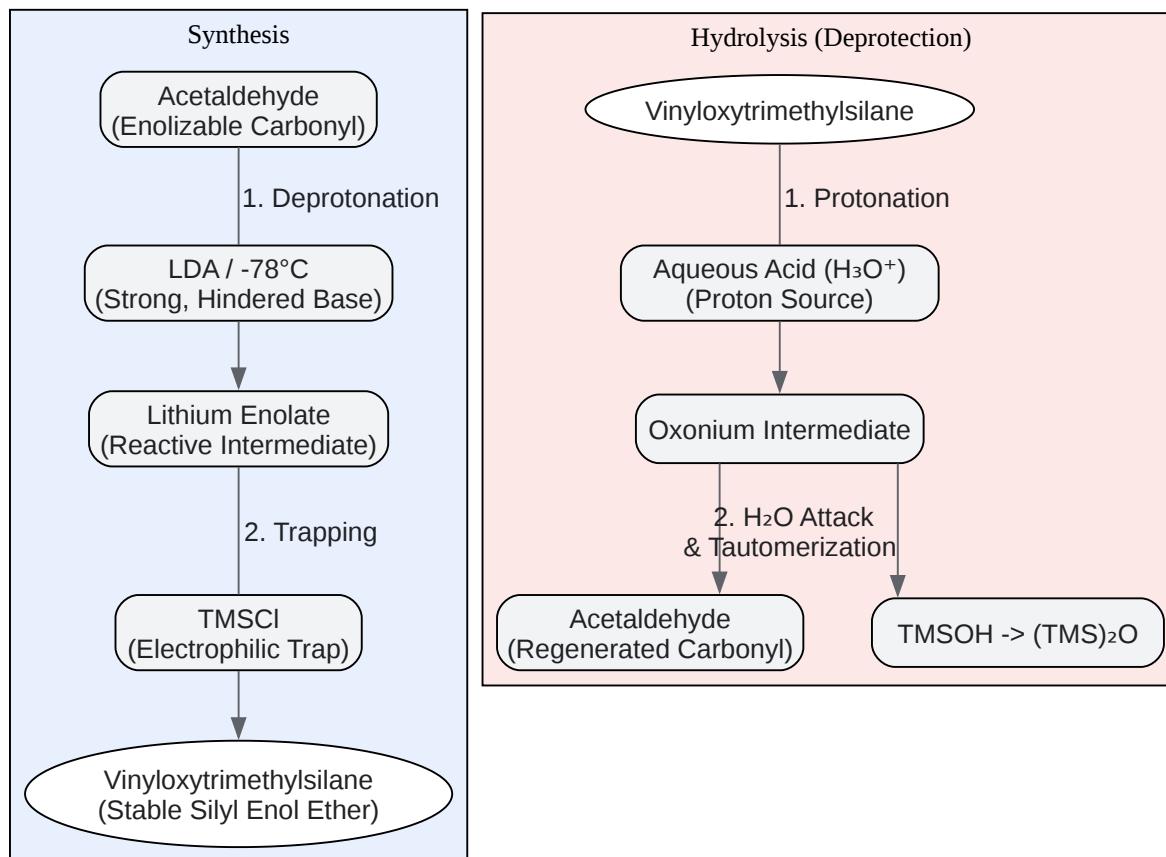
Handling and Storage: **Vinyloxytrimethylsilane** is a highly flammable liquid and is extremely sensitive to moisture.[3][7] It should be handled under an inert atmosphere (nitrogen or argon) using anhydrous techniques.[14] Store in a tightly sealed container in a refrigerator at 2-8°C.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

Core Reactivity and Mechanistic Pathways

The synthetic utility of **vinyloxytrimethylsilane** is centered on the nucleophilicity of its β -carbon.

Diagram: Synthesis and Hydrolysis Workflow

This diagram illustrates the fundamental creation and cleavage of the silyl enol ether, highlighting its role as a protected enolate.



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Caption: Workflow for the synthesis of **vinyloxytrimethylsilane** and its subsequent hydrolysis.

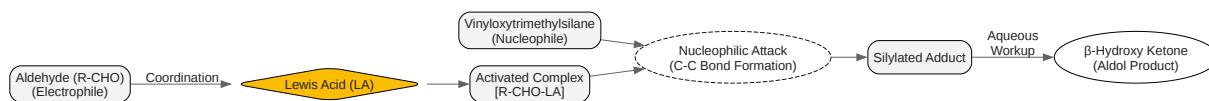
The Mukaiyama Aldol Addition

The most prominent reaction of **vinyloxytrimethylsilane** is the Lewis acid-catalyzed Mukaiyama aldol addition.^{[6][15]} This reaction allows for a crossed aldol reaction between the acetaldehyde enolate equivalent and another aldehyde or ketone, without the risk of self-condensation.^[3]

Mechanism:

- Activation: A Lewis acid (e.g., TiCl_4 , $\text{BF}_3 \cdot \text{OEt}_2$) coordinates to the carbonyl oxygen of the electrophile (an aldehyde or ketone), rendering the carbonyl carbon significantly more electrophilic.
- Nucleophilic Attack: The electron-rich double bond of the silyl enol ether attacks the activated carbonyl carbon. This is the key C-C bond-forming step.
- Intermediate Formation: A silylated aldol addition product is formed as an intermediate. The Lewis acid is still coordinated to the oxygen atoms.
- Workup: Aqueous workup hydrolyzes the silyl ether, liberating the β -hydroxy carbonyl product and a silanol byproduct (which typically dimerizes to a disiloxane).^{[1][16]}

Diagram: Mukaiyama Aldol Reaction Mechanism



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Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.

Applications in Research and Drug Development

The reactions of **vinyloxytrimethylsilane** provide access to crucial structural motifs found in a vast array of biologically active molecules.

- Natural Product Synthesis: The β -hydroxy carbonyl unit formed via the Mukaiyama aldol reaction is a fundamental building block in polyketide natural products, a class that includes many antibiotics (e.g., erythromycin), antifungals, and anticancer agents. The ability to control the stereochemistry of this reaction is paramount in total synthesis.^{[17][18]}

- Pharmaceutical Intermediates: While not always a direct component of a final drug, organosilicon compounds and the products derived from them are critical pharmaceutical intermediates.[4][19] **Vinyloxytrimethylsilane** allows for the clean and efficient construction of carbon skeletons that are later elaborated into complex APIs. For example, the controlled addition to a complex keto-aldehyde could be a key step in building a chiral side chain for a novel therapeutic agent.[20]
- Cycloaddition Reactions: As an electron-rich alkene, **vinyloxytrimethylsilane** can participate in cycloaddition reactions, such as [4+3] cycloadditions with oxyallyl cations, to form seven-membered ring systems.[18][21][22] These structures are present in various natural products and are challenging to synthesize by other means.

Safety and Storage Summary

Safe handling and storage are non-negotiable when working with this reagent.

Table 2: Hazard and Safety Information

Category	Information	Source(s)
Signal Word	Danger	[3]
Hazard Statements	H225: Highly flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation.	[3][6]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces.P233: Keep container tightly closed.P280: Wear protective gloves/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6]
Storage Class	3 (Flammable liquids)	[3]
Disposal	Dispose of contents/container to an approved waste disposal plant.	[23]

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